ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate is a complex organic compound with the molecular formula C18H20N2O3. This compound is characterized by a pyran ring substituted with various functional groups, including an amino group, a cyano group, a phenyl group, and an ethyl ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, malononitrile, and ethyl acetoacetate in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:
Ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-propyl-4H-pyran-3-carboxylate: This compound has similar structural features but includes additional chlorine atoms, which may alter its reactivity and biological activity.
Ethyl 6-amino-5-cyano-4-(4-chlorophenyl)-2-propyl-4H-pyran-3-carboxylate: The presence of a single chlorine atom in the phenyl ring can influence the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-8-14-16(18(21)22-4-2)15(12-9-6-5-7-10-12)13(11-19)17(20)23-14/h5-7,9-10,15H,3-4,8,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCFDAQVLCSFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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